molecular formula C21H24N8O B2997704 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2380059-14-1

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2997704
CAS No.: 2380059-14-1
M. Wt: 404.478
InChI Key: YLKJCUAZXKHGRT-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of pyrazole, imidazopyridine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the individual moieties, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is explored for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanenitrile
  • 2-(1H-imidazo[4,5-b]pyridin-2-yl)piperidine

Uniqueness

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one is unique due to its combination of pyrazole, imidazopyridine, and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N8O/c1-14-13-15(2)28(24-14)18-6-7-19(30)29(25-18)16-8-11-27(12-9-16)21-23-17-5-4-10-22-20(17)26(21)3/h4-7,10,13,16H,8-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKJCUAZXKHGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C4=NC5=C(N4C)N=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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